molecular formula C13H17N3O B11746708 N-(3-methoxybenzyl)-1,4-dimethyl-1H-pyrazol-5-amine

N-(3-methoxybenzyl)-1,4-dimethyl-1H-pyrazol-5-amine

Cat. No.: B11746708
M. Wt: 231.29 g/mol
InChI Key: GGIOSLZDMXEEDX-UHFFFAOYSA-N
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Description

N-[(3-methoxyphenyl)methyl]-1,4-dimethyl-1H-pyrazol-5-amine is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-methoxyphenyl)methyl]-1,4-dimethyl-1H-pyrazol-5-amine can be achieved through various synthetic routes. One common method involves the reaction of 3-methoxybenzyl chloride with 1,4-dimethyl-1H-pyrazol-5-amine in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[(3-methoxyphenyl)methyl]-1,4-dimethyl-1H-pyrazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group under specific conditions.

    Reduction: The compound can be reduced to remove the methoxy group, yielding a different derivative.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions, often in the presence of a catalyst or under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield a hydroxyl derivative, while substitution reactions can introduce various functional groups, leading to a diverse range of products.

Scientific Research Applications

N-[(3-methoxyphenyl)methyl]-1,4-dimethyl-1H-pyrazol-5-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(3-methoxyphenyl)methyl]-1,4-dimethyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects .

Comparison with Similar Compounds

Similar Compounds

  • N-[(3-methoxyphenyl)methyl]-1H-pyrazol-5-amine
  • N-[(3-methoxyphenyl)methyl]-1,4-dimethyl-1H-imidazole-5-amine
  • N-[(3-methoxyphenyl)methyl]-1,4-dimethyl-1H-indole-5-amine

Uniqueness

N-[(3-methoxyphenyl)methyl]-1,4-dimethyl-1H-pyrazol-5-amine is unique due to its specific substitution pattern on the pyrazole ring, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities and selectivities for molecular targets, leading to distinct pharmacological profiles .

Properties

Molecular Formula

C13H17N3O

Molecular Weight

231.29 g/mol

IUPAC Name

N-[(3-methoxyphenyl)methyl]-2,4-dimethylpyrazol-3-amine

InChI

InChI=1S/C13H17N3O/c1-10-8-15-16(2)13(10)14-9-11-5-4-6-12(7-11)17-3/h4-8,14H,9H2,1-3H3

InChI Key

GGIOSLZDMXEEDX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(N=C1)C)NCC2=CC(=CC=C2)OC

Origin of Product

United States

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